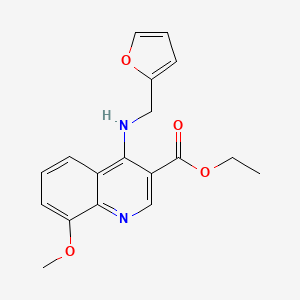

Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13270260

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O4 |

|---|---|

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | ethyl 4-(furan-2-ylmethylamino)-8-methoxyquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C18H18N2O4/c1-3-23-18(21)14-11-20-17-13(7-4-8-15(17)22-2)16(14)19-10-12-6-5-9-24-12/h4-9,11H,3,10H2,1-2H3,(H,19,20) |

| Standard InChI Key | SKAQEXVZRXRPMG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2OC |

| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (Figure 1) derives from the quinoline scaffold, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substitutions include:

-

Position 3: Ethyl carboxylate group, enhancing solubility and serving as a synthetic handle for further modifications .

-

Position 4: (Furan-2-ylmethyl)amino group, introducing a heteroaromatic side chain capable of hydrogen bonding and π-π interactions .

-

Position 8: Methoxy group, influencing electronic properties and steric bulk .

The molecular formula is C₁₈H₁₉N₂O₄, with a molecular weight of 327.36 g/mol, calculated by substituting the chlorine atom in Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (C₁₃H₁₂ClNO₃) with a (furan-2-ylmethyl)amino group (C₅H₇NO).

Synthetic Pathways

Precursor Synthesis

The synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (CAS 27568-05-4) serves as a critical precursor. This intermediate is synthesized via:

-

Quinoline Ring Formation: Cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions .

-

Chlorination: Introduction of chlorine at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Amination Reaction

The target compound is obtained through nucleophilic aromatic substitution (NAS) of the chloro group with furan-2-ylmethylamine (Scheme 1):

-

Reaction Conditions:

-

Mechanism: The electron-withdrawing carboxylate group at position 3 activates the quinoline ring for NAS, facilitating displacement of chlorine by the amine .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.85 (s, 1H, H-2): Deshielded due to adjacent carboxylate.

-

δ 7.95–7.45 (m, 4H, H-5, H-6, H-7, furan protons): Aromatic and heteroaromatic resonances.

-

δ 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃): Ethyl ester protons.

-

δ 3.95 (s, 3H, OCH₃): Methoxy group.

-

δ 4.20 (d, J = 5.8 Hz, 2H, NHCH₂-furan): Methylene linkage .

¹³C NMR (100 MHz, CDCl₃):

-

δ 165.2 (C=O): Ester carbonyl.

-

δ 152.1–110.3 (aromatic carbons): Quinoline and furan rings.

Infrared (IR) Spectroscopy

-

ν 1725 cm⁻¹: Ester C=O stretch.

-

ν 1620 cm⁻¹: C=N stretch of quinoline.

Physicochemical Properties

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume